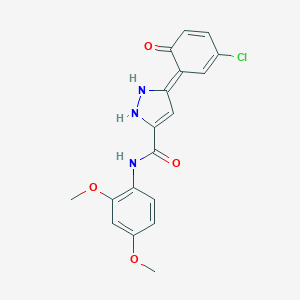
2-(1-Piperidinyl)-4-pyrimidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Piperidinyl)-4-pyrimidinol, also known as PPY, is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of medicinal chemistry. PPY is a heterocyclic compound with a pyrimidine ring and a piperidine ring, making it a unique and versatile molecule.
Mecanismo De Acción
2-(1-Piperidinyl)-4-pyrimidinol exerts its pharmacological effects by inhibiting the activity of enzymes such as topoisomerase and DNA polymerase, which are essential for DNA replication and cell division. This inhibition leads to the disruption of DNA synthesis and cell cycle progression, ultimately leading to cell death. 2-(1-Piperidinyl)-4-pyrimidinol has also been found to modulate the activity of neurotransmitters such as dopamine and serotonin, which play a crucial role in the regulation of mood and behavior.
Biochemical and Physiological Effects:
2-(1-Piperidinyl)-4-pyrimidinol has been shown to have a wide range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit viral replication, and reduce inflammation. 2-(1-Piperidinyl)-4-pyrimidinol has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(1-Piperidinyl)-4-pyrimidinol has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. 2-(1-Piperidinyl)-4-pyrimidinol also has a high degree of selectivity for its targets, making it a valuable tool for studying the mechanisms of action of enzymes and neurotransmitters. However, 2-(1-Piperidinyl)-4-pyrimidinol also has some limitations for use in lab experiments. It can be toxic at high concentrations, and its effects can be influenced by factors such as pH and temperature.
Direcciones Futuras
There are several future directions for research on 2-(1-Piperidinyl)-4-pyrimidinol. One area of interest is the development of 2-(1-Piperidinyl)-4-pyrimidinol-based drugs for the treatment of cancer and viral infections. Another area of research is the investigation of the neuroprotective effects of 2-(1-Piperidinyl)-4-pyrimidinol and its potential use in the treatment of neurological disorders. Additionally, there is a need for further studies on the pharmacokinetics and toxicity of 2-(1-Piperidinyl)-4-pyrimidinol to determine its safety and efficacy for use in humans.
Conclusion:
In conclusion, 2-(1-Piperidinyl)-4-pyrimidinol is a unique and versatile molecule with significant potential for use in the field of medicinal chemistry. Its antitumor, antiviral, and neuroprotective properties make it a promising candidate for the development of new drugs. Further research is needed to fully understand the mechanisms of action of 2-(1-Piperidinyl)-4-pyrimidinol and its potential applications in the treatment of various diseases.
Métodos De Síntesis
2-(1-Piperidinyl)-4-pyrimidinol can be synthesized through a multi-step process that involves the reaction of 2,4-dichloropyrimidine with piperidine in the presence of a base such as sodium hydride or potassium carbonate. This reaction results in the formation of 2-(1-piperidinyl)pyrimidine, which is then treated with sodium borohydride to produce 2-(1-Piperidinyl)-4-pyrimidinol. The final product is obtained through purification by column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
2-(1-Piperidinyl)-4-pyrimidinol has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have antitumor, antiviral, and antibacterial properties, making it a promising candidate for the development of new drugs. 2-(1-Piperidinyl)-4-pyrimidinol has also been found to have neuroprotective effects, making it a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Nombre del producto |
2-(1-Piperidinyl)-4-pyrimidinol |
|---|---|
Fórmula molecular |
C9H13N3O |
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
2-piperidin-1-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H13N3O/c13-8-4-5-10-9(11-8)12-6-2-1-3-7-12/h4-5H,1-3,6-7H2,(H,10,11,13) |
Clave InChI |
RCLPPVGRWSZZNX-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=NC=CC(=O)N2 |
SMILES canónico |
C1CCN(CC1)C2=NC=CC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3'-Butyl 5'-isopropyl 2'-amino-5-bromo-6'-methyl-1,2-dihydro-2-oxospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B265649.png)
![3'-Butyl 5'-methyl 2'-amino-5-bromo-6'-methyl-1,2-dihydro-2-oxospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B265650.png)
![3'-Butyl 5'-ethyl 2'-amino-5-bromo-6'-methyl-1,2-dihydro-2-oxospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B265651.png)
![Methyl 5-cyano-6-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}thio)-4-(4-isopropylphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B265655.png)
![N-(4-acetylphenyl)-2-{[3-cyano-5-hydroxy-4-(2-methylphenyl)-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B265661.png)
![2-{[3-cyano-4-(5-methyl-2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B265664.png)
![(4E)-5-(4-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B265667.png)
![4-(4-chlorobenzoyl)-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265670.png)

![N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]propanamide](/img/structure/B265674.png)

![(5Z)-5-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-N-[(4-methylphenyl)methyl]-1,2-dihydropyrazole-3-carboxamide](/img/structure/B265687.png)

